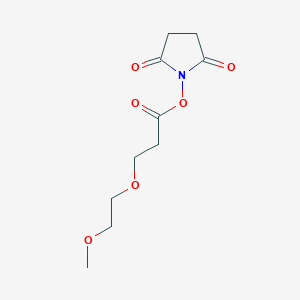

2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate:

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Industrial Production Methods:

Análisis De Reacciones Químicas

Types of Reactions: 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the 2,5-dioxopyrrolidin-1-yl group is replaced by other nucleophiles[][1].

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 3-(2-methoxyethoxy)propanoic acid and 2,5-dioxopyrrolidin-1-yl ester[][1].

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reaction is typically carried out in an organic solvent at room temperature[][1].

Hydrolysis: Acidic or basic conditions are used, with water as the solvent. The reaction is usually performed at elevated temperatures[][1].

Major Products:

Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield an amide derivative[][1].

Hydrolysis: The major products are 3-(2-methoxyethoxy)propanoic acid and 2,5-dioxopyrrolidin-1-yl ester[][1].

Aplicaciones Científicas De Investigación

Drug Development

2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate serves as an important building block in the synthesis of hybrid compounds with potential therapeutic effects. Research has shown that derivatives of this compound exhibit anticonvulsant and antinociceptive properties. For instance, a study developed a series of pyrrolidine-2,5-dione derivatives that demonstrated significant protective activity in various mouse models for seizures and pain management .

Case Study: Anticonvulsant Activity

In a focused study, compound 22 derived from this class exhibited potent anticonvulsant activity with effective doses (ED50) recorded as follows:

- Maximal Electroshock (MES): 23.7 mg/kg

- Pentylenetetrazole-induced seizures: 59.4 mg/kg

This compound's efficacy is attributed to its ability to inhibit central sodium/calcium currents and act as an antagonist to transient receptor potential vanilloid 1 (TRPV1) receptors .

Bioconjugation

The NHS (N-hydroxysuccinimide) moiety in this compound facilitates bioconjugation reactions. This property is particularly useful for attaching biomolecules such as proteins and peptides to surfaces or other molecules, enhancing their stability and functionality.

Applications in Bioconjugation

- Protein Modification : The compound can be used to modify proteins for drug delivery systems or diagnostic applications.

- Therapeutic Formulations : It aids in the development of targeted therapies by allowing the attachment of drugs to specific biological targets.

Molecular Biology

In molecular biology, this compound is utilized for the development of reagents that can be employed in various assays and experimental setups.

Research Applications

- Fluorescent Labeling : It can be conjugated with fluorescent dyes for imaging studies.

- Enzyme Assays : Used as a substrate or inhibitor in enzyme activity assays.

Summary Table of Applications

Comparación Con Compuestos Similares

- 2,5-Dioxopyrrolidin-1-yl 3-(2-hydroxyethoxy)propanoate

- 2,5-Dioxopyrrolidin-1-yl 3-(2-ethoxyethoxy)propanoate

- 2,5-Dioxopyrrolidin-1-yl 3-(2-propoxyethoxy)propanoate

Actividad Biológica

2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate, commonly referred to as m-PEG2-NHS ester, is a synthetic compound with significant potential in biochemical applications. It features a pyrrolidine ring and an N-hydroxysuccinimide (NHS) ester functional group, which contribute to its reactivity and suitability for bioconjugation processes. The compound's molecular formula is C10H15NO6 with a molecular weight of approximately 245.23 g/mol .

The biological activity of this compound primarily revolves around its ability to undergo nucleophilic acyl substitution. This reaction allows the compound to react with primary amines, forming stable amide bonds that are crucial for bioconjugation applications. This property is particularly valuable in targeted drug delivery systems and therapeutic interventions.

Applications in Drug Development

While specific biological activity data is limited, compounds with similar structures have demonstrated significant biological interactions. The ability of this compound to form stable conjugates suggests potential applications in:

- Targeted Drug Delivery: Enhancing the efficacy and specificity of cancer therapies by linking drugs to antibodies.

- Bioconjugation Processes: Facilitating the development of antibody-drug conjugates (ADCs), which are increasingly important in oncology .

Case Studies and Research Findings

Several studies have explored compounds related to or derived from this compound, showcasing their biological activities:

-

Anticonvulsant Activity:

- A study developed hybrid pyrrolidine derivatives that exhibited potent anticonvulsant properties in mouse models. For instance, one compound demonstrated an ED50 of 23.7 mg/kg in the maximal electroshock test .

- These findings indicate that structural modifications similar to those seen in 2,5-dioxopyrrolidin-1-yl compounds can lead to significant therapeutic effects.

- Transdermal Penetration Enhancers:

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Weight | Biological Activity |

|---|---|---|

| This compound | 245.23 g/mol | Potential bioconjugation applications |

| Hybrid Pyrrolidine Derivative (Compound 22) | ~300 g/mol | Anticonvulsant (ED50 = 23.7 mg/kg) |

| Ester with Piperidine Structure | ~250 g/mol | Transdermal penetration enhancer |

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-(2-methoxyethoxy)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO6/c1-15-6-7-16-5-4-10(14)17-11-8(12)2-3-9(11)13/h2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMSXKORGOVQCNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCC(=O)ON1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

174569-25-6 |

Source

|

| Record name | Methoxypolyethylene glycol-succinimidyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174569-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

245.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.